N-(3-methylphenyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methylphenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-4,9,11,13-14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBUGLFDHDBOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178145-01-1 | |
| Record name | N-(3-methylphenyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) spectroscopy for N-(3-methylphenyl)piperidin-4-amine reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic protons of the m-tolyl group, the protons on the piperidine (B6355638) ring, and the amine protons.
The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons on the substituted phenyl ring. The protons on the piperidine ring exhibit characteristic chemical shifts, with those closer to the nitrogen atom (positions 2 and 6) appearing further downfield compared to those at positions 3 and 5. The methine proton at position 4, directly attached to the secondary amine nitrogen, also shows a distinct signal. The chemical shifts of the amine protons (N-H) can vary depending on solvent and concentration and often appear as broad signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H (m-tolyl) | 6.5 - 7.2 | Multiplet |
| Piperidine C-H (Position 4) | 3.2 - 3.6 | Multiplet |
| Piperidine C-H (Positions 2, 6 - axial) | 2.6 - 2.8 | Multiplet |
| Piperidine C-H (Positions 2, 6 - equatorial) | 3.0 - 3.2 | Multiplet |
| Piperidine C-H (Positions 3, 5 - axial) | 1.4 - 1.6 | Multiplet |
| Piperidine C-H (Positions 3, 5 - equatorial) | 1.9 - 2.1 | Multiplet |
| Methyl C-H (m-tolyl) | 2.3 | Singlet |
| Amine N-H (piperidine ring) | 1.5 - 2.5 | Broad Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic carbons of the m-tolyl group resonate in the typical downfield region of approximately 110-150 ppm. The ipso-carbon attached to the amine group and the carbon bearing the methyl group can be distinguished based on their chemical shifts and signal intensities.
The carbons of the piperidine ring show signals in the aliphatic region. The carbon at position 4, bonded to the nitrogen of the secondary amine, is the most downfield of the piperidine carbons. The carbons at positions 2 and 6, being adjacent to the ring nitrogen, appear at a lower field than the carbons at positions 3 and 5. The methyl carbon of the m-tolyl group gives a characteristic signal in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (C-N) | 145 - 148 |
| Aromatic C (C-CH₃) | 138 - 140 |
| Aromatic C-H | 115 - 130 |
| Piperidine C-4 (C-N) | 50 - 55 |
| Piperidine C-2, C-6 | 45 - 50 |
| Piperidine C-3, C-5 | 30 - 35 |
Vibrational Spectroscopy Applications for Molecular Characterization
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds present and are used to identify functional groups.
The FT-IR spectrum of this compound provides valuable information about its functional groups. Key vibrational bands are expected for the N-H stretching of the secondary amines, C-H stretching of the aromatic and aliphatic groups, C-N stretching, and aromatic C=C bending vibrations. The presence of two amine groups (one secondary aromatic and one secondary aliphatic within the piperidine ring) gives rise to characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-N stretching vibrations for both aromatic and aliphatic amines are expected in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. nih.gov
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Piperidine, Methyl) | Stretch | 2850 - 2980 |
| Aromatic C=C | Bend | 1500 - 1600 |
| Aliphatic C-N | Stretch | 1020 - 1250 |
| Aromatic C-N | Stretch | 1250 - 1350 |
Raman spectroscopy offers complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the aromatic ring breathing modes and the C-C stretching of the piperidine ring. The symmetric C-H stretching vibrations of the methyl group and the piperidine methylene (B1212753) groups would also be prominent. While N-H and C-N stretches are also Raman active, they are often weaker than in the IR spectrum. The combination of FT-IR and Raman spectra provides a more complete vibrational analysis of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HR-MS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula. nih.gov For this compound (C₁₂H₁₈N₂), the expected monoisotopic mass is approximately 190.1470 Da.
Electron ionization (EI) mass spectrometry also provides information about the molecule's structure through its characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed, and subsequent fragmentation would likely involve the cleavage of bonds within the piperidine ring and the loss of fragments from the m-tolyl group. Common fragmentation pathways for piperidine derivatives include the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The fragmentation of the bond between the phenyl ring and the amine nitrogen is also a probable pathway.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 107 | [H₂N-C₆H₄-CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. For piperidine derivatives, this technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is crucial for understanding structure-activity relationships. The solid-state structure reveals how molecules pack in a crystal lattice, governed by intermolecular interactions such as hydrogen bonding. nih.gov
Single crystal X-ray diffraction analysis provides definitive proof of a molecule's connectivity and stereochemistry. When a suitable single crystal of a compound is obtained, it can be analyzed to yield detailed crystallographic data. For example, the analysis of various piperidine derivatives has revealed their crystal systems, space groups, and unit cell dimensions. nih.govresearchgate.netmdpi.com
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined. mdpi.com The structural data obtained for piperidine-containing compounds often confirms the anticipated molecular geometry and provides insights into the forces that stabilize the crystal structure. researchgate.netnih.gov
Below is a table summarizing representative crystallographic data for different piperidine and related amine derivatives, illustrating the type of information obtained from single crystal X-ray analysis.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine | C₁₇H₂₅N₃O₂ | Orthorhombic | Pca2₁ | a = 12.1993(14) Å, b = 8.2012(9) Å, c = 33.453(4) Å | nih.gov |
| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | C₂₁H₂₃F₂NO | Monoclinic | P2₁/c | Not specified | researchgate.net |
| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | C₁₉H₂₁NO₂ | Orthorhombic | Pna2₁ | Not specified | nih.gov |
| N,N-Bis-(3-methylphenyl)-N-(4-methylphenyl)amine | C₂₁H₂₁N | Orthorhombic | Cmc2₁ | Not specified | researchgate.net |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | C₁₇H₁₂BrN₅ | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com |
Table 1: Representative Crystallographic Data for Piperidine and Amine Derivatives.
X-ray crystallography is pivotal for determining the conformation of cyclic structures like the piperidine ring and for assigning the stereochemistry of its substituents. In the crystalline state, the piperidine ring typically adopts a stable chair conformation. researchgate.netnih.gov This analysis allows for the precise determination of whether substituents on the ring are in axial or equatorial positions.
Computational Chemistry and Molecular Modeling Studies of N 3 Methylphenyl Piperidin 4 Amine
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become standard practice for the detailed analysis of molecular systems. researchgate.net These methods allow for a profound understanding of a molecule's intrinsic properties, including its three-dimensional structure, orbital energies, and charge distribution, which collectively determine its chemical behavior.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. nih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for its accuracy in predicting molecular geometries and energies. nih.gov
Geometry optimization is a fundamental computational step to determine the most stable, lowest-energy structure of a molecule. researchgate.net This process systematically adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. For molecules with flexible components like the piperidine (B6355638) ring and its substituents, this analysis is key to identifying the preferred conformation.
While specific experimental data for N-(3-methylphenyl)piperidin-4-amine is not available in the cited literature, DFT calculations on analogous piperidine derivatives provide representative values. For instance, studies on similar heterocyclic systems confirm that the piperidine ring typically adopts a stable chair conformation. researchgate.net The optimization process also provides the total electronic energy of the molecule, a critical parameter for comparing the relative stability of different isomers or conformers.
Table 1: Representative Geometric Parameters from DFT Optimization of a Substituted Piperidine Analogue Note: The following data is illustrative and based on findings for similar molecular structures, as specific optimized geometry for this compound was not found in the searched literature.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | C-N (piperidine ring) | ~1.47 Å |
| C-C (piperidine ring) | ~1.54 Å | |
| C-N (aniline-like) | ~1.39 Å | |
| C-C (aromatic) | ~1.40 Å | |
| **Bond Angles (°) ** | C-N-C (piperidine) | ~111° |
| C-C-N (piperidine) | ~110° | |
| C-N-C (aniline-like) | ~125° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy level corresponding to the electron affinity and electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules like this compound, the HOMO is typically localized on the electron-rich regions, such as the aniline (B41778) nitrogen and the phenyl ring, while the LUMO is distributed over the aromatic system.
Table 2: Representative Frontier Orbital Energies from DFT Calculations on an Analogous Aromatic Amine Note: This data is derived from a study on a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, to illustrate typical FMO values. nih.gov
| Parameter | Energy (eV) |
| EHOMO | -5.5126 |
| ELUMO | -0.4674 |
| Energy Gap (ΔE) | 5.0452 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals representing classical Lewis structures (bonds, lone pairs, and core orbitals). wisc.edu This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. acadpubl.eu
The analysis calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov Larger E(2) values indicate stronger interactions. In this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (LP) into the antibonding orbitals (σ* or π) of adjacent bonds. For example, the interaction between the lone pair of the aniline nitrogen and the π antibonding orbitals of the phenyl ring is a key contributor to the molecule's electronic structure.
Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Heterocyclic Amine Note: The following data is illustrative of NBO analysis on a complex heterocyclic system and shows the types of interactions that would be analyzed for this compound. acadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N12 | σ(C9-H11) | 2.72 | n → σ |
| LP (1) N12 | π(C14-C15) | 14.16 | n → π |
| π (C27-C31) | π(C24-C25) | 228.16 | π → π |
| LP (3) Cl35 | π(C27-C31) | 12.18 | n → π |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the piperidin-4-amine group due to its lone pair of electrons, making it a primary site for electrophilic attack and hydrogen bonding. nih.gov The hydrogen atom attached to this nitrogen would exhibit a positive potential (blue). The aromatic ring would show a negative potential above and below the plane due to the π-electron cloud, while the hydrogen atoms on the ring would be regions of positive potential. nih.gov
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional arrangement. A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, typically a dihedral angle, while optimizing the remaining structural parameters at each step. q-chem.comq-chem.com This is known as a relaxed PES scan. uni-muenchen.de
For this compound, a PES scan could be performed by rotating the dihedral angle defined by the C-C-N-C bond connecting the phenyl ring to the piperidine nitrogen. The resulting plot of energy versus the dihedral angle would reveal the energy barriers to rotation and identify the dihedral angles corresponding to energy minima (stable conformers) and energy maxima (transition states). researchgate.net Studies on similar molecules show that such rotational barriers can provide insight into the molecule's dynamic behavior and the relative populations of its different conformers at a given temperature. researchgate.net
Conformational Analysis through Potential Energy Surface (PES) Scans
Systematic Conformational Search Strategies
Due to the presence of multiple rotatable bonds, this compound can adopt a vast number of different 3D arrangements or conformations. A systematic conformational search is a computational method used to explore the potential energy surface of a molecule to identify all possible low-energy conformations. unicamp.br This strategy involves systematically rotating the molecule around each of its flexible bonds by a defined increment.
The primary challenge with systematic searches is the "combinatorial explosion," where the number of possible conformations increases exponentially with each additional rotatable bond. unicamp.brnih.gov For a molecule like this compound, the key flexible bonds include the bond connecting the phenyl ring to the piperidine nitrogen and the bonds within the piperidine ring, which can exist in various chair, boat, and twist-boat conformations.
The process involves:
Defining Rotatable Bonds: Identifying all single bonds that are not part of a ring or are not terminal.
Stepwise Rotation: Rotating each defined bond by a specific angle (e.g., 30°, 60°).
Energy Calculation: Calculating the potential energy for each generated conformer using molecular mechanics force fields.
Filtering: Discarding high-energy conformers that are sterically hindered or otherwise unstable, retaining only the low-energy, stable structures for further analysis.
Various strategies exist to locate minimum energy structures on a potential energy surface, including distance geometry, neural networks, genetic algorithms, and simulation methods like Monte Carlo and Molecular Dynamics. unicamp.br
Integration of Chemometric Methods in Conformational Studies
To manage the massive amount of data generated by a systematic conformational search, chemometric methods are often integrated into the analysis. nih.gov Chemometrics applies mathematical and statistical techniques to extract useful information from complex chemical data. researchgate.net In conformational analysis, a key application is dimensionality reduction using methods like Principal Component Analysis (PCA). unicamp.brnih.gov
PCA can reduce the complexity of the potential energy surface data by identifying the principal components, or the main axes of variation, within the dataset. This approach helps to control the combinatorial explosion problem by transforming the analysis from one that grows exponentially with the number of rotatable bonds to one that increases quadratically. unicamp.brnih.gov This allows for a complete mapping of the conformational space with significantly less computational effort. unicamp.br
The integration of chemometrics proceeds as follows:
Data Matrix Generation: An energy matrix is created from the potential energy surfaces calculated for pairs of angle rotations. unicamp.br
Dimensionality Reduction: PCA is applied to this matrix to find the lowest energy conformations.
Clustering and Classification: The identified low-energy conformers can be grouped into families based on their structural similarities, providing a clear overview of the conformational landscape.
Table 1: Conceptual Example of Dimensionality Reduction in Conformational Analysis
This table illustrates how chemometrics can simplify large datasets from conformational searches.
| Original Data (High-Dimensional) | Chemometric Method | Reduced Data (Low-Dimensional) | Outcome |
| Thousands of conformers, each defined by multiple dihedral angles and high potential energy values. | Principal Component Analysis (PCA) | A few principal components (PCs) that capture the most significant variance in the data. | Identification of key conformational families and representative low-energy structures without analyzing every single conformer. |
| Energy values calculated for every possible combination of bond rotations. | Clustering Algorithms | Groups of structurally similar conformers. | Simplified map of the conformational landscape, highlighting the most populated and energetically favorable states. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a powerful computational simulation technique used to study the physical movement and behavior of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal how the molecule behaves in a solution or when interacting with a biological target, providing a dynamic picture of its conformational flexibility and stability. nih.govnih.gov The simulations are performed by solving Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles change over time.
Analysis of Molecular Stability and Conformational Transitions
MD simulations provide crucial data for assessing the stability of different conformations of this compound. Key metrics derived from MD trajectories include:
Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of a simulated conformation and a reference structure over time. A stable RMSD value indicates that the molecule has reached equilibrium and is maintaining a stable conformation. In contrast, large fluctuations in RMSD suggest significant conformational changes. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom and indicates its fluctuation around its average position. High RMSF values for specific parts of the molecule, such as the tolyl group or the amine substituent, highlight regions of high flexibility.
By analyzing the trajectory, researchers can observe transitions between different low-energy states, such as the piperidine ring flipping between different chair conformations. This information is vital for understanding which conformations are most likely to be present and potentially active in a biological environment. Studies on related piperidine derivatives have used MD simulations to confirm the dynamic stability and flexibility of ligand-protein complexes. nih.govnih.gov
Table 2: Typical Output from an MD Simulation of a Piperidine Derivative Complex
This table shows representative data that can be obtained from MD simulations to assess stability.
| Simulation Metric | Typical Value/Observation | Interpretation for N-Aryl Piperidin-4-amines |
| RMSD of Ligand | Fluctuates initially, then stabilizes around 1-3 Å | The ligand achieves a stable binding pose within the simulated environment. |
| RMSF of Ligand Atoms | Higher values for terminal groups (e.g., aryl ring), lower for the core piperidine scaffold. | The aryl substituent is flexible, while the piperidine core remains relatively rigid in its binding pocket. |
| Radius of Gyration (Rg) | A stable Rg value over the simulation time. | The overall shape and compactness of the ligand-protein complex remain consistent, indicating stability. nih.gov |
| Hydrogen Bond Analysis | Persistent hydrogen bonds are observed between the ligand's amine/piperidine nitrogen and receptor residues. | Key interactions that anchor the ligand in its binding site are identified. |
Interaction Studies within Simulated Environments
MD simulations are frequently used to model the interaction of a ligand like this compound with a biological target, such as a receptor or enzyme. After an initial docking pose is predicted, an MD simulation is run on the ligand-protein complex within a simulated aqueous environment to refine the binding pose and assess its stability. nih.govacs.org
This analysis can reveal:
Key Binding Interactions: Identification of specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand.
The Role of Water: Understanding how water molecules in the binding site mediate or compete with ligand-protein interactions.
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy of the ligand to its target, helping to rank the affinity of different compounds. nih.gov
For instance, in studies of related piperidine derivatives targeting sigma receptors, MD simulations showed that the rate of conformational change was much lower for highly active compounds compared to less active ones, indicating the importance of a stable binding pose. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Aryl Piperidin-4-amines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of compounds like N-aryl piperidin-4-amines, QSAR models can be developed to predict the activity of new, unsynthesized analogs and to provide insights into the structural features that are critical for activity. usb.ac.irnih.gov
The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities. nih.gov QSAR models are built using a "training set" of molecules with known activities and then validated using a "test set" of compounds not used in model development. nih.gov
Ligand-Based 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
When the 3D structure of the biological target is unknown, ligand-based methods are employed. Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. nih.govnih.gov These methods analyze the relationship between the biological activity of a set of molecules and their 3D shape and electronic properties. nih.gov
The general workflow for a CoMFA/CoMSIA study on N-aryl piperidin-4-amines would involve:
Conformational Alignment: All molecules in the dataset are aligned in 3D space. This is a critical step and is often based on superimposing a common scaffold, such as the piperidin-4-amine core.
Molecular Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic fields (in CoMFA) are calculated at each grid point. CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the variations in the field values with the variations in biological activity.
Model Visualization: The results are often displayed as 3D contour maps, which highlight regions in space where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity. nih.gov
Studies on various piperidine derivatives have successfully used CoMFA and CoMSIA to develop predictive models and guide the design of new, more potent compounds by identifying the key steric, electrostatic, and hydrophobic properties required for activity. researchgate.net
Table 3: Representative Statistical Results for a 3D-QSAR (CoMFA/CoMSIA) Model
This table presents typical statistical parameters used to validate the robustness and predictive power of CoMFA and CoMSIA models, based on studies of related compound classes. nih.govnih.govresearchgate.net
| Statistical Parameter | Symbol | Typical Value for a Good Model | Description |
| Cross-Validated Correlation Coefficient | q² or R²(cv) | > 0.5 | Measures the internal predictive ability of the model. A value above 0.5 indicates a model with good robustness. nih.gov |
| Non-Cross-Validated Correlation Coefficient | r² or R²(non-cross-validated) | > 0.9 | Indicates how well the model fits the training set data. A high value shows a strong correlation. nih.gov |
| Standard Error of Estimate | SEE | Low value | Measures the deviation of the predicted activities from the actual activities for the training set. |
| F-statistic | F value | High value | Represents the statistical significance of the model. |
| Predictive Correlation Coefficient | r²(pred) or R²(ext) | > 0.6 | Measures the model's ability to predict the activity of an external test set of compounds. researchgate.net |
Derivation of Structure-Activity Relationships (SAR) from Computational Models
Computational modeling serves as a powerful tool in medicinal chemistry to elucidate the relationship between the chemical structure of a compound and its biological activity. For this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) studies and other computational approaches have been employed to identify key molecular features that govern their therapeutic potential. These models are instrumental in designing new derivatives with enhanced potency and selectivity.
A notable approach in understanding the SAR of this class of compounds is through the analysis of their inhibitory activity against various biological targets. For instance, a study on a series of piperidin-4-amine derivatives as anti-Hepatitis C Virus (HCV) agents provides valuable insights. usb.ac.ir Although this study does not focus specifically on this compound, the data from its analogs can be extrapolated to understand the structural requirements for activity.
The following interactive data table presents a selection of piperidin-4-amine derivatives and their corresponding biological activities, which can be used to derive SAR principles.
Table 1: Structure-Activity Relationship Data for Selected Piperidin-4-amine Derivatives
| Compound ID | Structure | Activity (pEC50, µM) |
|---|---|---|
| 1X | N-phenethyl-N-(2-propylcyclopentyl)piperidin-4-amine | 5.9355 |
| 2 | N-phenethyl-N-(2-propylcyclohexyl)piperidin-4-amine | 5.8632 |
| 3 | N-phenethyl-N-(2-(prop-1-en-1-yl)phenyl)piperidin-4-amine | 5.8297 |
Data sourced from a study on piperidin-4-amine derivatives as anti-HCV agents. usb.ac.ir
From such datasets, several key SAR observations can be made:
Influence of the N-Aryl Substituent: The nature and position of substituents on the phenyl ring attached to the piperidine-4-amine core are critical for activity. In the case of this compound, the methyl group at the meta position influences the electronic and steric properties of the molecule. QSAR studies on similar series of compounds, such as 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists, have demonstrated that various molecular descriptors, including electronic and topological parameters, are crucial in determining their biological activity. nih.gov
Role of the Piperidine Ring: The piperidine moiety serves as a central scaffold. Its conformation and the orientation of the substituents are vital for proper interaction with the target protein. Computational studies on other piperidine derivatives have highlighted the importance of the piperidine ring in establishing key hydrophobic and hydrogen bonding interactions within the binding site of target enzymes.
Impact of N1-Substitution on the Piperidine Ring: Modifications at the N1 position of the piperidine ring significantly impact the pharmacological profile. While this compound itself is unsubstituted at this position (other than the implied hydrogen), studies on related compounds where this nitrogen is substituted with various alkyl or aryl groups show that this position is a key vector for modulating potency and selectivity. researchgate.net
In silico techniques like Density Functional Theory (DFT) are also employed to understand the electronic properties of these molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap provides insights into the molecule's reactivity and its ability to participate in charge transfer interactions, which are often crucial for receptor binding. usb.ac.ir
By integrating data from QSAR models, molecular docking simulations, and electronic structure calculations, a comprehensive SAR profile can be constructed. This allows for the rational design of new this compound derivatives with potentially improved therapeutic properties.
Derivatization Strategies and Synthetic Transformations for Research Purposes
Introduction of Diverse Functional Groups for Broadened Synthetic Scope
The chemical structure of N-(3-methylphenyl)piperidin-4-amine offers multiple sites for derivatization, including the secondary amine on the piperidine (B6355638) ring and the aromatic ring. Introducing a variety of functional groups can significantly broaden the synthetic possibilities, allowing for the creation of a diverse library of compounds for further research. ashp.org The piperidine ring, a prevalent scaffold in pharmaceuticals, can be formed through various methods, including the hydrogenation of pyridine (B92270) precursors or through numerous cyclization strategies. mdpi.comnih.gov
Synthetic transformations can be categorized based on the reaction site:
N-Acylation/N-Alkylation of the Piperidine Ring: The secondary amine of the piperidine is a nucleophilic center amenable to reactions such as acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. These reactions allow for the introduction of a wide range of substituents, which can modulate the compound's physicochemical properties.
Aromatic Ring Functionalization: The tolyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups like nitro, halogen, or acyl groups can be introduced. The existing methyl group directs incoming electrophiles primarily to the ortho and para positions.
Palladium-Catalyzed Cross-Coupling Reactions: For more complex modifications, the aromatic ring can be functionalized with a halide (e.g., bromine or iodine), which then serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the introduction of aryl, heteroaryl, or different amino groups, dramatically increasing molecular complexity.
These synthetic routes provide a robust platform for generating a multitude of derivatives from the this compound core, each with unique properties suitable for different research applications.
Table 1: Examples of Synthetic Transformations for Introducing Functional Groups
| Reaction Type | Reagent/Catalyst Example | Functional Group Introduced |
| N-Acylation | Acetyl chloride, Triethylamine | Acetyl (-COCH₃) |
| N-Alkylation | Benzyl bromide, K₂CO₃ | Benzyl (-CH₂Ph) |
| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Aryl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand | Substituted amino group |
Strategies for Analytical Derivatization to Enhance Detection and Separation
In analytical chemistry, derivatization is a key strategy to improve the detection and separation of analytes that may lack a suitable chromophore, fluorophore, or have poor ionization efficiency for mass spectrometry. nih.gov For a compound like this compound, derivatizing the secondary amine group is a common approach to enhance its analytical characteristics. nih.gov
The primary goals of derivatization for analytical purposes include:
Introducing a UV-absorbing or Fluorescent Tag: This enhances detection sensitivity in HPLC with UV-Vis or fluorescence detectors. sdiarticle4.com
Improving Chromatographic Behavior: Modifying the polarity of the molecule can lead to better peak shape and resolution in reversed-phase or other chromatographic modes.
Enhancing Ionization Efficiency: For mass spectrometry (MS), derivatization can introduce a readily ionizable group, leading to a significant increase in signal intensity. mdpi.com
The secondary amine in this compound is a prime target for derivatization. Various reagents have been developed specifically for labeling amine groups. nih.gov For instance, reagents like 4-toluenesulfonyl chloride can be used for pre-column derivatization to create a derivative with strong UV absorbance, facilitating sensitive detection by RP-HPLC. nih.gov
A notable strategy involves using tags with high proton affinity to improve detection by mass spectrometry, particularly in positive ionization mode. nsf.govresearchwithrowan.comrowan.edu While N-(4-aminophenyl)piperidine itself is used as a derivatization tag to enhance the detection of other molecules like organic acids researchgate.net, the principle can be applied in reverse. By reacting this compound with a suitable tagging agent, its own detectability can be significantly improved.
Several classes of derivatizing agents are effective for amines:
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.
9-fluorenylmethyl chloroformate (Fmoc-Cl): Forms stable, fluorescent derivatives suitable for HPLC analysis. nih.gov
Benzoyl Chloride: Introduces a benzoyl group, which provides a strong chromophore for UV detection. sdiarticle4.comgoogle.com This method is advantageous due to the formation of stable derivatives and a straightforward procedure. google.com
4-Chloro-7-nitrobenzofuran (NBD-Cl): A reagent that reacts with amines to form a UV-active derivative, allowing for detection at low levels with standard HPLC-UV instrumentation. researchgate.net
The choice of derivatization reagent depends on the analytical technique being employed and the specific requirements of the assay, such as sensitivity and selectivity. nih.gov
Table 2: Common Derivatizing Agents for Amines and Their Analytical Advantages
| Derivatizing Agent | Abbreviation | Functional Group Reacted | Analytical Advantage |
| Dansyl chloride | DNS-Cl | Secondary Amine | High fluorescence, enhances HPLC-fluorescence detection |
| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Secondary Amine | Stable derivative, strong UV absorbance and fluorescence |
| Benzoyl Chloride | - | Secondary Amine | Strong UV chromophore, enhances HPLC-UV detection |
| 4-Chloro-7-nitrobenzofuran | NBD-Cl | Secondary Amine | Forms stable, UV-active derivative for HPLC analysis |
Design and Synthesis of Analogs for Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.netresearchgate.net For this compound, a systematic SAR study would involve the synthesis of a series of analogs where specific parts of the molecule are methodically altered. The goal is to identify key structural features responsible for the desired biological effect. nih.gov
The design of analogs typically focuses on modifying three main regions of the scaffold:
The Substituted Phenyl Ring: Modifications can include altering the position and nature of the methyl group (e.g., moving it to the 2- or 4-position, or replacing it with other alkyl groups, halogens, or electron-withdrawing/donating groups). This helps to probe the electronic and steric requirements of the binding pocket.
The Piperidine Ring: The piperidine core can be modified by introducing substituents at other positions, altering its conformation, or replacing it with other heterocyclic systems like morpholine or pyrrolidine (B122466). dndi.org Such changes can impact the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net
The Linker and Amino Group: The nature of the linkage between the phenyl and piperidine rings can be altered. While the parent compound has a direct N-C bond, analogs could be synthesized with different linkers.
The synthesis of these analogs often employs the versatile synthetic strategies mentioned previously, such as reductive amination, nucleophilic substitution, and cross-coupling reactions. nih.govnih.govacs.org By systematically synthesizing and evaluating these analogs, researchers can build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds. ajchem-a.com
Table 3: Hypothetical Analogs for an SAR Study of this compound
| Analog | Modification from Parent Compound | Rationale for Synthesis |
| N-(4-methylphenyl)piperidin-4-amine | Isomeric change: methyl group at para-position | Investigate the impact of substituent position on activity. |
| N-(3-chlorophenyl)piperidin-4-amine | Electronic modification: methyl replaced with chloro | Probe the effect of an electron-withdrawing group. |
| N-phenylpiperidin-4-amine | Removal of the methyl group | Determine the importance of the methyl substituent for activity. |
| 1-Benzyl-N-(3-methylphenyl)piperidin-4-amine | Alkylation of the piperidine nitrogen | Assess the role of the piperidine N-H and the effect of a bulky substituent. |
| N-(3-methylphenyl)pyrrolidin-3-amine | Change in ring size of the heterocycle | Evaluate the importance of the six-membered piperidine ring. |
Conclusion and Future Research Directions
Current State of Academic Understanding Regarding N-(3-methylphenyl)piperidin-4-amine
The academic understanding of the specific chemical entity, this compound, is limited within publicly accessible scientific literature. It is often recognized as a structural analog or a member of the broader class of N-aryl piperidin-4-amines, which are significant scaffolds in medicinal chemistry. nist.gov The piperidine (B6355638) ring is one of the most prevalent heterocyclic motifs found in FDA-approved drugs and numerous bioactive compounds. researchgate.netchemrxiv.orgnih.gov Consequently, the interest in its derivatives is substantial.
The N-aryl piperidin-4-amine framework is a key component in molecules designed for a wide array of pharmacological targets. Research on analogous structures has shown their potential as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, as ligands for sigma receptors involved in central nervous system (CNS) disorders, and as antimicrobial agents. usb.ac.irnih.govresearchgate.netbiomedpharmajournal.org Derivatives of piperidine are investigated for a vast range of biological activities, including analgesic, antipsychotic, anti-diabetic, and anti-cancer effects. researchgate.netijnrd.orgresearchgate.net The core structure allows for diverse substitutions on both the aryl ring and the piperidine nucleus, enabling fine-tuning of its physicochemical and pharmacological properties. While direct studies on this compound are scarce, the understanding of its properties can be inferred from the extensive research conducted on structurally similar N-aryl piperidine derivatives. Computational studies on related compounds suggest that the aryl-substituted piperidine moiety can engage with hydrophobic regions in biological targets. nih.govnih.gov
Identification of Emerging Methodologies and Research Gaps in the Field
The synthesis of N-aryl piperidin-4-amines and related piperidine structures is a field of active research, with several emerging methodologies aimed at improving efficiency, diversity, and stereocontrol. A significant challenge, and therefore a research gap, lies in the synthesis of sterically hindered N-aryl piperidines, which often fail with traditional methods like transition metal-catalyzed cross-coupling or SNAr reactions. researchgate.netchemrxiv.org
Recent advancements to address these challenges include:
Iminium Ion Chemistry : A notable emerging strategy involves the use of stable cyclic iminium salts as versatile platforms. These intermediates, prepared from heteroaryl amines and ketoacrylates, can be elaborated into a wide variety of complex and densely functionalized piperidines. researchgate.netchemrxiv.org This method allows for the modular construction of derivatives with complex substitution patterns. researchgate.net
Zincke Imine Intermediates : Another powerful approach utilizes a pyridine (B92270) ring-opening, ring-closing sequence via Zincke imine intermediates. This strategy is effective for accessing a broad spectrum of N-(hetero)aryl piperidines from readily available pyridines and anilines, and is suitable for generating compound libraries. chemrxiv.orgresearchgate.net
Advanced Cyclization and Hydrogenation Techniques : Modern organic synthesis has produced numerous methods for constructing the piperidine ring itself. These include various intramolecular cyclization reactions (such as reductive amination and radical-mediated cyclizations) and advanced catalytic hydrogenation of pyridine precursors. nih.govmdpi.com The development of stereoselective hydrogenation methods is particularly crucial for producing specific isomers required for pharmaceutical applications. mdpi.comacs.org
Green Chemistry Approaches : There is a growing emphasis on developing environmentally benign synthetic routes. This includes the use of greener solvents, such as deep eutectic solvents, and solvent-free reaction conditions to reduce the environmental impact. asianpubs.orgrsc.org
A primary research gap is the lack of specific biological and pharmacological characterization of this compound itself. While the broader class is well-studied, this particular compound's potential remains unexplored. Furthermore, there is a continuous need for more robust and stereoselective synthetic methods that are applicable to a wider range of substrates with diverse functional groups. mdpi.comacs.org
| Emerging Synthetic Methodology | Description | Key Advantages | Reference(s) |
| Iminium Ion Platform | Synthesis via stable cyclic iminium salts derived from heteroaryl amines and ketoacrylates. | Rapid access to densely functionalized and complex piperidines; modular. | researchgate.netchemrxiv.org |
| Zincke Imine Intermediates | Pyridine ring-opening and ring-closing cascade to form N-(hetero)aryl piperidines. | Uses readily available starting materials; suitable for library synthesis. | chemrxiv.orgresearchgate.net |
| Catalytic Hydrogenation | Reduction of substituted pyridine precursors using metal or organocatalysts. | A fundamental and common method to access the piperidine core. | nih.govmdpi.com |
| Intramolecular Cyclizations | Ring-closure reactions of linear precursors, including reductive amination and radical cyclizations. | Provides diverse routes to substituted piperidines. | nih.govmdpi.com |
| Green Synthesis | Use of environmentally friendly reaction media like deep eutectic solvents or solvent-free conditions. | Reduced environmental impact; operational simplicity. | asianpubs.orgrsc.org |
Future Prospects in Synthetic and Computational Studies of N-Aryl Piperidin-4-amines
The future of research into N-aryl piperidin-4-amines is poised to integrate advanced synthetic platforms with powerful computational tools to accelerate the discovery of novel therapeutic agents.
Synthetic Prospects: The development of platform-based synthesis, such as those using iminium ions or Zincke intermediates, will continue to be a major focus. researchgate.netchemrxiv.org These methods enable the rapid generation of large libraries of diverse N-aryl piperidin-4-amine derivatives. Such libraries are invaluable for high-throughput screening campaigns to identify new drug leads. Future synthetic efforts will also concentrate on one-pot reactions and multicomponent reactions (MCRs) to increase efficiency and reduce waste, aligning with the principles of green chemistry. mdpi.comrsc.org The pursuit of novel catalytic systems for highly enantioselective and diastereoselective synthesis will remain a priority, allowing for precise control over the 3D architecture of these molecules, which is often critical for biological activity. acs.org
Computational Prospects: Computational chemistry is set to play an increasingly integral role in the study of N-aryl piperidin-4-amines. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations are already being used to predict the properties and biological activities of piperidine derivatives. usb.ac.irnih.gov
Structure-Based Design : Molecular docking studies will guide the rational design of new ligands with high affinity and selectivity for specific biological targets by simulating their binding modes within protein active sites. nih.govnih.gov
ADMET Prediction : In silico tools that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for prioritizing which virtual or newly synthesized compounds are most likely to succeed in later stages of drug development. usb.ac.ir
Mechanism Elucidation : Computational studies can illuminate reaction mechanisms for new synthetic methods, helping to optimize reaction conditions and expand their scope.
Q & A
Q. What are the recommended synthetic routes for N-(3-methylphenyl)piperidin-4-amine, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 4-aminopiperidine with 3-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C). Solvent-free methods (e.g., grinding reactants with a catalytic base) are also reported for greener synthesis . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of alkylating agents, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Yield improvements (>70%) are achievable by controlling temperature and avoiding over-alkylation byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals include δ ~2.8–3.2 ppm (piperidinyl CH₂ groups) and δ ~6.7–7.2 ppm (aromatic protons from the 3-methylphenyl group) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and hydrogen bonding. SHELX software (SHELXL/SHELXS) is standard for refinement, particularly for small-molecule crystallography .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~219.2 g/mol) and fragmentation patterns .
Q. How does the 3-methylphenyl substituent influence the compound’s physicochemical properties compared to unsubstituted analogs?
- Methodological Answer : The methyl group enhances lipophilicity (logP increases by ~0.5–1.0 units vs. N-phenylpiperidin-4-amine), affecting solubility and membrane permeability. Computational tools like COSMO-RS predict logP and pKa shifts. Experimental validation via shake-flask assays (octanol/water partitioning) is recommended .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) level optimizes geometry and computes HOMO-LUMO gaps (~4.5–5.0 eV for similar piperidines), indicating redox stability .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) using AMBER or GROMACS. Parameterize force fields with RESP charges derived from quantum calculations .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors like σ-1 or opioid receptors, leveraging crystallographic data from homologous compounds .
Q. How can researchers resolve contradictory crystallographic data arising from disordered piperidinyl conformers?
- Methodological Answer :
- Refinement Protocols : In SHELXL, apply restraints (e.g., SIMU/DELU) to model disorder. Use TWINABS for twinned crystals .
- Temperature Factors : High B-factors (>5 Ų) suggest dynamic disorder; consider low-temperature (100 K) data collection to stabilize conformers .
- Validation Tools : Check R-factor convergence (R1 < 5%) and Platon/ADDSYM for missed symmetry .
Q. What strategies address low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Purity Assurance : Confirm compound integrity via HPLC (C18 column, 95:5 H₂O/ACN + 0.1% TFA). Purity >98% is critical for dose-response studies .
- Metabolic Stability : Pre-screen with liver microsomes (human/rat) to identify rapid degradation (t₁/₂ < 30 min) and optimize assay timing .
- Positive Controls : Include reference compounds (e.g., haloperidol for σ receptor assays) to validate experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
